2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide
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Overview
Description
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of this compound is Poly ADP ribose polymerase-1 (PARP-1) . PARP-1 plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .
Mode of Action
The compound interacts with PARP-1, inhibiting its enzyme activity . This inhibition can lead to the repair of DNA single-strand breakage and aggravate DNA double-strand breakage .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP-1 activity . This inhibition can lead to an increase in DNA single-strand breakage and double-strand breakage . It also promotes the apoptosis of cancer cells through the mitochondrial apoptosis pathway .
Pharmacokinetics
The compound has shown superior biological activity with ic50 values of 22 nm for exogenous parp-1 enzyme .
Result of Action
The compound’s action results in the inhibition of DNA repair, leading to increased DNA breakage . This can promote the apoptosis of cancer cells .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to obtain the desired benzofuro[3,2-d]pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuro[3,2-d]pyrimidine derivatives.
Scientific Research Applications
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their biological activities, including anti-tumor and anti-viral properties.
Benzothiophene derivatives: Used as anticancer agents and in other therapeutic applications.
Pyrimidine derivatives: Widely studied for their medicinal properties and used in various drugs.
Uniqueness
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide is unique due to its specific structural features, which combine the benzofuro[3,2-d]pyrimidine core with a bromophenylacetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2S/c19-11-5-7-12(8-6-11)22-15(23)9-25-18-17-16(20-10-21-18)13-3-1-2-4-14(13)24-17/h1-8,10H,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBLEBGPGCRTOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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